AM2201 N-(4-ヒドロキシペンチル)代謝物

概要

説明

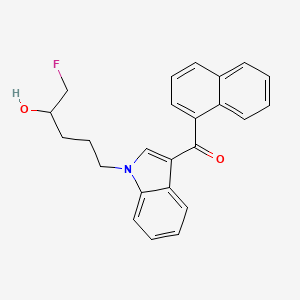

AM2201 N-(4-ヒドロキシペンチル) 代謝物: は、強力な合成カンナビノイドである AM2201 の主要な尿中代謝物です。この化合物は、より広範な合成カンナビノイドのクラスの一部であり、カンナビスに見られる天然のカンナビノイドの効果を模倣するように設計されています。 AM2201 N-(4-ヒドロキシペンチル) 代謝物の化学構造には、インドールコアに結合したフッ素化ペンチル鎖が含まれており、法医学および毒性学的研究において独自かつ重要な化合物となっています .

科学的研究の応用

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

作用機序

AM2201 N-(4-ヒドロキシペンチル) 代謝物の正確な作用機序は完全に解明されていません。ただし、親化合物である AM2201 と同様に、体内のカンナビノイド受容体 (CB1 および CB2) と相互作用することが知られています。 これらの受容体との相互作用により、気分、知覚、認知の変化など、さまざまな生理学的および心理学的効果が生じます .

類似の化合物との比較

類似の化合物:

- JWH-018 N-(4-ヒドロキシペンチル) 代謝物

- UR-144 N-(4-ヒドロキシペンチル) 代謝物

- XLR-11 N-(4-ヒドロキシペンチル) 代謝物

比較: AM2201 N-(4-ヒドロキシペンチル) 代謝物は、フッ素化ペンチル鎖の存在により、他の類似の化合物とは異なります。この構造上の違いは、カンナビノイド受容体への結合親和性と代謝経路に影響を与える可能性があります。 他の合成カンナビノイド代謝物と比較して、AM2201 N-(4-ヒドロキシペンチル) 代謝物は、異なる薬物動態的および薬力学的特性を示す可能性があり、研究および法医学的な用途にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

AM2201 N-(4-hydroxypentyl) metabolite is known to interact with cannabinoid receptors CB1 and CB2, with K i values of 1.0 and 2.6 nM respectively

Molecular Mechanism

It is known to bind to cannabinoid receptors CB1 and CB2 , which may result in changes in gene expression and cellular signaling

Temporal Effects in Laboratory Settings

It has been observed that AM2201 can produce dose-related hypothermia and catalepsy that peaked at 2 hours and lasted up to 8 hours .

Metabolic Pathways

AM2201 N-(4-hydroxypentyl) metabolite is an expected urinary metabolite of AM2201, suggesting it is part of the metabolic pathway of AM2201 . Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

準備方法

合成ルートと反応条件: AM2201 N-(4-ヒドロキシペンチル) 代謝物の合成は、通常、ペンチル鎖のフッ素化に続き、インドールコアへの結合が含まれます。反応条件には、多くの場合、ジクロロメタン、ジメチルホルムアミド、ジメチルスルホキシド、エタノールなどの溶媒の使用が必要となります。 このプロセスには、中間体の形成など、複数の段階が含まれ、その後、さらなる反応に付されて最終生成物を得ます .

工業生産方法: AM2201 N-(4-ヒドロキシペンチル) 代謝物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、自動化システムと厳格な品質管理措置が含まれます。 認定参照物質と標準化された手順の使用により、生産プロセスの整合性と信頼性が確保されます .

化学反応の分析

反応の種類: AM2201 N-(4-ヒドロキシペンチル) 代謝物は、以下を含むさまざまな化学反応を起こします。

酸化: ペンチル鎖のヒドロキシル基は、酸化されてケトンまたはカルボン酸を形成することができます。

還元: この化合物は、特にインドールコアで還元反応を起こし、還元誘導体の形成につながります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、求核剤

主要な生成物:

科学研究への応用

化学: AM2201 N-(4-ヒドロキシペンチル) 代謝物は、分析化学における参照標準として使用されており、特に生物学的サンプル中の合成カンナビノイドを検出するための方法の開発において使用されています。 合成カンナビノイドの化学的特性と反応性を調査する研究にも使用されています .

生物学: 生物学的研究では、この化合物は、合成カンナビノイドの代謝と薬物動態を研究するために使用されます。 これらの化合物が体内ですべてどのように処理されるか、およびさまざまな生物学的システムに対する潜在的な影響を理解するのに役立ちます .

医学: AM2201 N-(4-ヒドロキシペンチル) 代謝物の直接的な医療用途は限られていますが、法中毒性学および臨床中毒性学で重要な役割を果たしています。 生物学的サンプル中の合成カンナビノイドを検出および定量化し、カンナビノイド関連の中毒の診断と治療に貢献しています .

産業: 産業セクターでは、この化合物は、新しい合成カンナビノイドおよび関連製品の開発に使用されています。 合成カンナビノイド製品の生産における品質管理と標準化のベンチマークとして役立っています .

類似化合物との比較

- JWH-018 N-(4-hydroxypentyl) metabolite

- UR-144 N-(4-hydroxypentyl) metabolite

- XLR-11 N-(4-hydroxypentyl) metabolite

Comparison: AM2201 N-(4-hydroxypentyl) metabolite is unique due to its fluorinated pentyl chain, which distinguishes it from other similar compounds. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic pathways. Compared to other synthetic cannabinoid metabolites, AM2201 N-(4-hydroxypentyl) metabolite may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .

生物活性

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone , also known as AM2201 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that exhibits notable biological activities primarily through its interaction with cannabinoid receptors. This compound is characterized by a complex structure that integrates an indole moiety with a naphthalenic framework, which enhances its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22FNO2, and its structure features:

- Indole core : Contributes to various biological interactions.

- Naphthalenic structure : Enhances lipophilicity and receptor binding affinity.

- Fluoro-substituted hydroxypentyl group : Potentially increases the compound's biological potency.

The primary mechanism of action for [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone involves binding to the cannabinoid receptors CB1 and CB2 . This binding mimics the psychoactive effects of THC, the active component in cannabis, leading to various physiological effects. The compound's structural similarities to known cannabinoids suggest it may exhibit a range of activities including:

- Psychoactive effects : Similar to THC, influencing mood and perception.

- Analgesic properties : Potentially effective in pain management.

- Antitumor activity : Indications of inhibiting cancer cell proliferation.

Pharmacological Studies

Research indicates that compounds with indole and naphthalene frameworks often exhibit significant biological activity. For instance, studies have shown that synthetic cannabinoids can modulate neurotransmitter release and influence pathways involved in pain and inflammation.

Comparative Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole core with fluorine substitution | Antimicrobial, anticancer |

| Naphthaleneacetic acid | Naphthalene core with carboxylic acid | Plant growth regulator |

| 4-Hydroxyindole | Hydroxylated indole derivative | Neuroprotective effects |

Case Studies and Research Findings

Several studies have explored the biological activity of synthetic cannabinoids, including [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone:

- In vitro studies : Research has demonstrated that AM2201 metabolites exhibit potent activity against various cancer cell lines. For example, one study reported IC50 values indicating significant antiproliferative effects on human cervical adenocarcinoma (HeLa) cells.

- Toxicological assessments : Investigations into the toxicological profiles of synthetic cannabinoids have highlighted their potential for abuse and associated health risks. Reports indicate varying degrees of toxicity depending on dosage and route of administration.

- Forensic implications : The identification of this compound in biological samples underscores its relevance in forensic toxicology. Studies have shown its presence in human urine, indicating recreational use and potential health risks associated with synthetic cannabinoid consumption.

特性

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNNXALSQKDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017862 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-34-3 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。